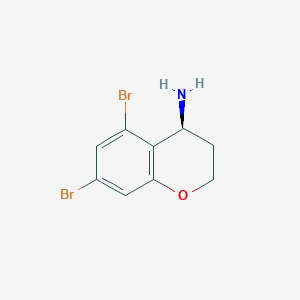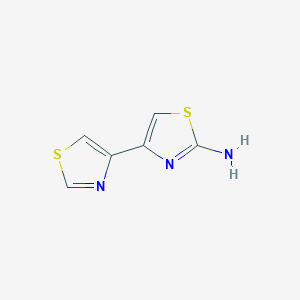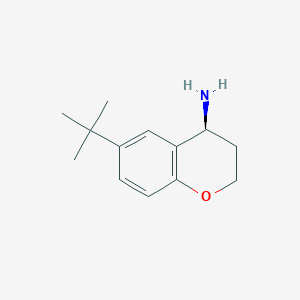
2-Cyano-5-methyl-4-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-5-methyl-4-nitrobenzoic acid: is an organic compound that belongs to the class of aromatic nitro compounds It is characterized by the presence of a cyano group (-CN), a methyl group (-CH3), and a nitro group (-NO2) attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Nitration of 2-Cyano-5-methylbenzoic acid: The nitration process involves the introduction of a nitro group into the aromatic ring. This can be achieved by treating 2-Cyano-5-methylbenzoic acid with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures.
Industrial Production Methods: Industrially, the compound can be synthesized through a multi-step process that includes the nitration of toluene derivatives followed by the introduction of the cyano group through a Sandmeyer reaction. The final step involves the oxidation of the methyl group to form the carboxylic acid.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: 2-Cyano-5-methyl-4-nitrobenzoic acid can be oxidized to form 2-Cyano-5-carboxy-4-nitrobenzoic acid.
Reduction: Reduction of the nitro group yields 2-Cyano-5-methyl-4-aminobenzoic acid.
Substitution: Substitution of the cyano group can produce various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Biology:
Biochemical Studies: It is used in biochemical studies to understand the behavior of nitroaromatic compounds in biological systems.
Medicine:
Drug Development: The compound’s derivatives are explored for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry:
Material Science: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Cyano-5-methyl-4-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyano group can participate in nucleophilic addition reactions, affecting various biochemical pathways. The compound’s effects are mediated through its ability to modify proteins and nucleic acids, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
- 2-Cyano-4-nitrobenzoic acid
- 5-Methyl-2-nitrobenzoic acid
- 4-Nitrobenzoic acid
Comparison:
- 2-Cyano-5-methyl-4-nitrobenzoic acid is unique due to the presence of both a cyano and a nitro group on the same aromatic ring, which imparts distinct chemical reactivity and potential applications.
- 2-Cyano-4-nitrobenzoic acid lacks the methyl group, which affects its reactivity and physical properties.
- 5-Methyl-2-nitrobenzoic acid does not have the cyano group, limiting its use in certain nucleophilic substitution reactions.
- 4-Nitrobenzoic acid lacks both the cyano and methyl groups, making it less versatile in synthetic applications.
Propriétés
Formule moléculaire |
C9H6N2O4 |
|---|---|
Poids moléculaire |
206.15 g/mol |
Nom IUPAC |
2-cyano-5-methyl-4-nitrobenzoic acid |
InChI |
InChI=1S/C9H6N2O4/c1-5-2-7(9(12)13)6(4-10)3-8(5)11(14)15/h2-3H,1H3,(H,12,13) |
Clé InChI |
WPSXASCMGMOIOH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1[N+](=O)[O-])C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide](/img/structure/B13148764.png)

![(1S,2S,5R,10R,12S,13R,14S)-12,13-dichloro-5-hydroxy-14-methyl-8-oxapentacyclo[11.8.0.02,10.05,10.014,19]henicosa-15,18-diene-6,9,17-trione](/img/structure/B13148777.png)

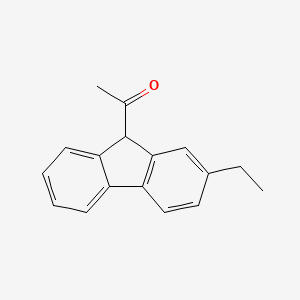
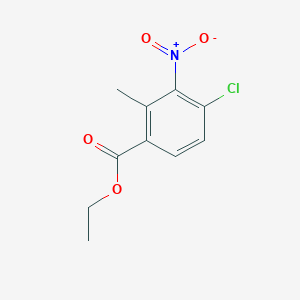

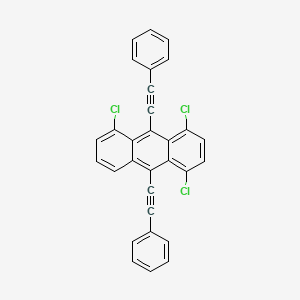

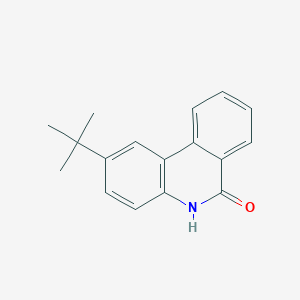
![3-([Ethyl(methyl)amino]methyl)-5-fluorobenzonitrile](/img/structure/B13148819.png)
